Rudolfomycin

Description

Contextualization within Anthracycline Antibiotics

Anthracycline antibiotics are characterized by a tetracyclic aglycone chromophore linked to one or more sugar moieties. These compounds are primarily isolated from various Streptomyces species, a genus of soil bacteria known for producing a vast array of secondary metabolites. wikipedia.orgfrontiersin.org

Rudolfomycin is classified as a Class II anthracycline antitumor antibiotic. medkoo.comnih.govhodoodo.commedkoo.com This classification distinguishes it from other anthracyclines based on structural nuances and often, their specific mechanisms of action. Class II anthracyclines, including this compound, Musettamycin, Aclacinomycin, and Marcellomycin, have been observed to preferentially inhibit the synthesis of nucleolar RNA in intact tumor cells. nih.gov

This compound is a natural product that has been reported to originate from Streptomyces species. nih.gov It is also identified as a component of bohemic acid, a mixture of compounds obtained through the fermentation of Actinosporangium species, which belong to the Actinoplanaceae family. wikipedia.org The production of such complex chemical structures by microorganisms highlights the rich biosynthetic capabilities found in nature. frontiersin.orgpnas.orgexpasy.org

Historical Perspective on Anthracycline Research Trajectory

The field of anthracycline research commenced in the early 1960s, marking a pivotal period in the discovery of natural antitumor agents. wikipedia.orgnih.govineosopen.org

The initial discovery of anthracyclines began with Daunorubicin (B1662515), isolated from Streptomyces peucetius in the early 1960s by researchers in Italy and France. wikipedia.orgnih.gov Shortly thereafter, Doxorubicin (B1662922) was identified from a mutated variant of S. peucetius (var. caesius), differing from Daunorubicin by a single hydroxyl group at the carbon 14 position. wikipedia.org The success of these early anthracyclines spurred extensive research, leading to the synthesis of hundreds of analogues in an effort to identify compounds with improved therapeutic profiles. wikipedia.orgineosopen.org This ongoing evolution in anthracycline chemistry has aimed to diversify their structures and activities. pnas.orgoup.comacs.org

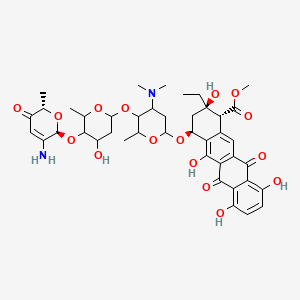

This compound possesses distinct structural features that contribute to its specific biological behavior. A key characteristic is its N-alkylated sugar moiety. nih.gov Furthermore, the 10-carbomethoxy group within this compound's structure has been identified as essential for its inhibitory activity on nucleolar RNA synthesis. researchgate.net The compound's bottom fragment is described as a cyclic sugar compound, sometimes referred to by the trivial name "rednose," with a chemical formula of C6H8NO3. wikipedia.org These unique elements differentiate this compound from other anthracyclines and are critical for understanding its mechanism of action.

Scope and Significance of this compound Research in Chemical Biology

Research into this compound is significant in chemical biology due to its specific inhibitory effects on cellular processes. This compound is known to inhibit the synthesis of nucleolar RNA in intact tumor cells. medkoo.comnih.govhodoodo.commedkoo.com Studies have demonstrated a direct correlation between this compound's antitumor activity and its capacity to inhibit nucleolar RNA synthesis. researchgate.net Furthermore, investigations into anthracycline structure-activity relationships have revealed that N-alkylation of the sugar moiety, as seen in this compound, can significantly reduce or even abolish the mutagenic activity observed in some other anthracyclines. nih.gov This finding highlights the potential for structural modifications to tailor the biological properties of anthracycline compounds. The continued study of this compound contributes to a deeper understanding of anthracycline mechanisms and the development of novel compounds with refined biological profiles.

Structure

2D Structure

Properties

CAS No. |

69245-38-1 |

|---|---|

Molecular Formula |

C42H52N2O16 |

Molecular Weight |

840.9 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[[(2R,6S)-3-amino-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H52N2O16/c1-8-42(53)15-27(30-19(34(42)40(52)54-7)11-20-31(36(30)50)37(51)33-24(46)10-9-23(45)32(33)35(20)49)58-28-13-22(44(5)6)38(17(3)55-28)59-29-14-26(48)39(18(4)56-29)60-41-21(43)12-25(47)16(2)57-41/h9-12,16-18,22,26-29,34,38-39,41,45-46,48,50,53H,8,13-15,43H2,1-7H3/t16-,17-,18-,22-,26-,27-,28-,29-,34-,38+,39+,41-,42+/m0/s1 |

InChI Key |

GFEWKUPUJDGEKH-WUZCFZOISA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O[C@H]7C(=CC(=O)[C@@H](O7)C)N)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rudolfomycin; Rudolphomycin; |

Origin of Product |

United States |

Molecular Biosynthesis of Rudolfomycin

Microbial Production and Natural Sources

The journey of Rudolfomycin begins within a microbial factory, where environmental conditions and intricate metabolic pathways converge to yield this complex molecule.

Identification of Producing Microorganisms

This compound has been reported to be produced by actinomycetes, a group of filamentous bacteria renowned for their prolific capacity to synthesize a wide array of secondary metabolites. nih.gov Specifically, strains belonging to the genus Streptomyces have been identified as producers of this anthracycline. nih.gov Actinomycetes are ubiquitous in terrestrial and aquatic environments, and the isolation of novel strains remains a promising avenue for the discovery of new natural products.

Fermentation Broth Analysis and Isolation Techniques

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. The optimization of fermentation conditions is crucial for maximizing the yield of the target compound. Key parameters that are often manipulated include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. nih.gov For instance, typical fermentation media for antibiotic production by Streptomyces can include components like glucose, corn starch, and soybean meal, with cultivation proceeding for several days. nih.gov

Following the fermentation phase, the broth is harvested for the extraction and purification of this compound. The initial step usually involves the separation of the mycelial biomass from the liquid broth by filtration or centrifugation. The target compound is then extracted from the fermentation broth using organic solvents such as ethyl acetate. nih.gov Subsequent purification is a multi-step process that often employs various chromatographic techniques. Flash chromatography and high-performance liquid chromatography (HPLC) are commonly utilized to separate this compound from other metabolites present in the crude extract, yielding a highly purified compound. nih.gov

Genetic Basis of this compound Biosynthesis

The blueprint for this compound's intricate structure is encoded in a dedicated set of genes, known as a biosynthetic gene cluster (BGC), within the producer's chromosome.

Identification of Biosynthetic Gene Clusters

The biosynthesis of complex natural products like this compound is directed by a contiguous set of genes known as a biosynthetic gene cluster (BGC). researchgate.net These clusters typically contain all the necessary genetic information for the synthesis of the compound's backbone, its subsequent modifications, and sometimes, genes for self-resistance and transport. While a specific BGC for this compound has not been explicitly detailed in publicly available databases, the analysis of genomes from producing organisms allows for the identification of putative clusters based on homology to known anthracycline BGCs. nih.govnih.gov

Polyketide Synthase (PKS) Involvement in Anthracycline Aglycone Synthesis

The core scaffold of this compound, its anthracycline aglycone, is synthesized by a Type II polyketide synthase (PKS) system. wikipedia.org Type II PKSs are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to construct the polyketide backbone. nih.gov The minimal PKS machinery consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). wikipedia.org These core enzymes work in concert to dictate the precise length of the polyketide chain. Following its formation, the nascent polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by dedicated cyclases and aromatases within the BGC, to form the characteristic tetracyclic ring structure of the anthracycline aglycone. nih.gov

Glycosyltransferase Enzymes in Sugar Moiety Assembly

The final stage in the biosynthesis of this compound involves the attachment of specific sugar units to the aglycone, a process known as glycosylation. This crucial step is catalyzed by a class of enzymes called glycosyltransferases (GTs). nih.gov These enzymes exhibit a high degree of specificity for both the sugar donor molecule (typically a nucleotide-activated sugar) and the aglycone acceptor. nih.gov The glycosylation pattern is critical for the biological activity of many anthracyclines. The this compound BGC is expected to contain genes encoding for the specific glycosyltransferases responsible for attaching the precise sugar moieties found in its structure. The biosynthesis of these deoxysugars themselves is also encoded within the gene cluster, involving a series of enzymes that modify common precursor sugars. nih.gov

Post-Polyketide Modification Enzymes (e.g., Cytochromes P450)

While rufomycin is a nonribosomal peptide, its maturation involves crucial "tailoring" or "post-NRPS" modification steps analogous to post-polyketide modifications. These reactions are catalyzed by specialized enzymes that decorate the core peptide, significantly influencing its bioactivity. Among the most vital of these are the cytochrome P450 monooxygenases (P450s), a versatile family of heme-containing enzymes. nih.govrsc.org

In the rufomycin biosynthetic gene cluster, several P450 enzymes have been identified and characterized. These enzymes perform regioselective and stereoselective oxidations on the assembled peptide scaffold. rsc.org Key P450s involved in rufomycin biosynthesis include:

RufO: This enzyme is responsible for an unusual and critical modification: the 3-nitration of a tyrosine residue. This nitration is a key step in the formation of one of the non-proteinogenic amino acids incorporated into the final structure.

RufS and RufM: These P450s are involved in the later oxidative tailoring steps that convert rufomycin B into other, more complex congeners like rufomycin C. RufS acts as a regioselective epoxidase, while RufM performs alkyl oxidation. rsc.org The interplay between these enzymes, dependent on the availability of redox partners, can create a diverse profile of rufomycin derivatives. rsc.org

These oxidative modifications conferred by P450 enzymes are crucial for the potent antimycobacterial activity exhibited by the rufomycin family of compounds. rsc.org

| Enzyme | Type | Proposed Function in Rufomycin Biosynthesis |

| RufO | Cytochrome P450 | Catalyzes the 3-nitration of Tyrosine. |

| RufS | Cytochrome P450 | Performs regioselective epoxidation of the peptide core. rsc.org |

| RufM | Cytochrome P450 | Conducts alkyl oxidation on the peptide scaffold. rsc.org |

Enzymatic Pathways and Mechanistic Enzymology

The assembly of rufomycin is a sophisticated enzymatic process that relies on the coordinated action of multiple enzyme systems to build its complex, cyclic structure from simple amino acid precursors.

The biosynthesis of rufomycin is governed by a suite of specialized enzymes encoded within the ruf gene cluster. The central machinery consists of Nonribosomal Peptide Synthetases (NRPSs), which are large, modular enzymes that function as a molecular assembly line. nih.govwikipedia.org

Nonribosomal Peptide Synthetase (NRPS): The core of the rufomycin pathway is a multi-modular NRPS. Each module is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. nih.govnih.govrug.nl A typical module contains an adenylation (A) domain for amino acid selection and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain to which the activated amino acid is tethered, and a condensation (C) domain that catalyzes peptide bond formation. nih.govportlandpress.com The specific sequence and domain organization of the NRPS modules dictate the final sequence of the peptide. nih.gov

Tailoring Enzymes: Beyond the core NRPS, other key enzymes create the unusual building blocks and final decorations of the molecule. This includes the aforementioned P450s (RufO, RufS, RufM) as well as enzymes responsible for creating other non-proteinogenic residues, such as the N-dimethylallyltryptophan and trans-2-crotylglycine found in the rufomycin structure.

Stereochemistry is a critical determinant of the biological activity of natural products like rufomycin. nih.govnih.govresearchgate.net Nonribosomal peptide biosynthesis has elegant enzymatic mechanisms to control the precise three-dimensional arrangement of atoms in the final molecule.

The primary control of stereochemistry occurs within the NRPS modules themselves through the action of specialized Epimerization (E) domains . nih.govportlandpress.com These domains are typically integrated within a module, often following the condensation domain. Their function is to convert an L-amino acid, which has just been incorporated into the peptide chain, into its D-amino acid mirror image. nih.gov This catalytic action is fundamental for introducing D-amino acids into the peptide backbone, a common feature of nonribosomal peptides that contributes to their stability and biological activity by making them resistant to standard proteases. nih.govnih.gov The presence and placement of E domains within the NRPS assembly line are therefore key determinants of the final stereochemical configuration of the rufomycin peptide.

Metabolic Engineering Approaches for Biosynthesis Optimization

Improving the production of valuable natural products like rufomycin is a significant goal in biotechnology. Metabolic engineering and synthetic biology provide powerful tools to enhance yields and generate novel, potentially more effective derivatives.

Traditional strain improvement often relies on random mutagenesis followed by screening for higher-producing variants. researchgate.netmicrobiologyclass.netedscl.in However, modern genetic tools allow for more targeted and rational approaches. A key strategy for enhancing rufomycin production has been the application of CRISPR/Cas9-based genome editing in the producing strain, Streptomyces sp. MJM3502. nih.gov

| Target Gene | Engineering Strategy | Outcome | Reference |

| rufB | Insertion of strong kasOp promoter | 4.1-fold increase in production | nih.gov |

| rufS | Insertion of strong kasOp promoter | 2.8-fold increase in production | nih.gov |

It is important to clarify that rufomycin is a nonribosomal peptide, not an anthracycline. Synthetic biology offers a powerful platform for engineering the biosynthesis of complex nonribosomal peptides. portlandpress.comfrontiersin.orgdoaj.org The modular nature of NRPSs makes them particularly amenable to engineering. portlandpress.comspringernature.com By swapping, deleting, or modifying the domains and modules of the NRPS assembly line, it is possible to create novel peptide structures. portlandpress.com

Key synthetic biology applications include:

Combinatorial Biosynthesis: Domains or entire modules from different NRPS pathways can be combined to generate hybrid peptides with novel sequences and activities. portlandpress.com

Precursor Engineering: The pathways that supply the amino acid building blocks can be engineered to provide unusual or non-native precursors for incorporation by the NRPS.

Generation of Novel Derivatives: Targeted genetic manipulation can be used to create new rufomycin analogs. For example, using promoter engineering to enhance the expression of the cytochrome P450 enzymes in the rufomycin cluster has successfully led to the production of new rufomycin derivatives. nih.gov

These approaches, which combine rational design with powerful gene editing tools like CRISPR/Cas9, are paving the way for the high-titer production of known rufomycins and the creation of new-to-nature compounds with potentially improved therapeutic properties. nih.govfrontiersin.orgdtu.dk

Epigenetic Regulation of Anthracycline Biosynthesis

The production of anthracyclines, like many other secondary metabolites in Streptomyces, is tightly controlled by a complex regulatory network that includes epigenetic mechanisms. These regulatory systems ensure that the energetically expensive process of antibiotic production is initiated at the appropriate time, often in response to environmental cues or developmental signals. Epigenetic regulation in this context primarily involves DNA methylation and the action of histone-like proteins that can modulate chromatin structure and gene expression.

DNA methylation in Streptomyces can influence the expression of secondary metabolite biosynthetic gene clusters. While the role of DNA methylation in regulating anthracycline biosynthesis specifically is an area of ongoing research, studies in various Streptomyces species have shown that changes in methylation patterns can lead to the activation or repression of antibiotic production. For instance, treatment with DNA methyltransferase inhibitors has been shown to induce the production of previously silent secondary metabolites. nih.gov The methylation status of promoter regions within the biosynthetic gene cluster can affect the binding of transcriptional regulators, thereby controlling the expression of the entire pathway. nih.gov

Streptomyces possess a number of DNA-binding proteins, often referred to as histone-like proteins, that play a crucial role in compacting the bacterial chromosome and regulating gene expression. These proteins can influence the accessibility of promoter regions to RNA polymerase and transcription factors. The expression of these histone-like proteins is often growth-phase dependent, and their activity can be modulated by post-translational modifications, adding another layer of regulatory complexity. By altering the local chromatin structure around the anthracycline biosynthetic gene cluster, these proteins can either facilitate or hinder transcription, thus controlling the onset and level of antibiotic production.

Advanced Synthetic Methodologies and Analogues of Rudolfomycin

Chemical Synthesis of Rudolfomycin and its Aglycones

The chemical synthesis of complex natural products like this compound often involves intricate multi-step pathways. While a comprehensive total synthesis specifically for this compound is not widely reported in the literature, research has extensively focused on the synthesis of anthracyclinones, which are the aglycone components of anthracyclines.

The strategic total synthesis of anthracyclinones, the core structure of anthracycline antibiotics, typically involves constructing the tetracyclic ring system characteristic of these compounds. These approaches often employ key reactions such as Diels-Alder cycloadditions and stereoselective aldol (B89426) reactions to build the intricate polyketide framework uni.lu. For instance, the aglycone of aclacinomycin A, a related anthracycline, known as aklavinone, has been successfully synthesized through such methodologies uni.lu. Given that this compound is a natural product, its primary production is often achieved through microbial fermentation, with chemical synthesis primarily focusing on its aglycone or the modification of fermentation-derived precursors researchgate.net.

In the context of anthracyclinone synthesis, key intermediates are designed to facilitate the formation of the characteristic four-ring system. Reaction pathways are meticulously planned to control stereochemistry and introduce necessary functional groups. For anthracyclines like this compound, the presence and precise positioning of the carbomethoxy group at position-10 of the aglycone are critical for biological activity medkoo.com. Synthetic routes to such aglycones would therefore need to incorporate or retain this specific functionality through carefully chosen reaction sequences. Although specific intermediates for this compound's aglycone synthesis are not detailed, general anthracyclinone synthesis often involves building the A-ring and then coupling it with other precursors to form the complete tetracyclic system.

Semisynthetic Derivatization of this compound Analogues

Semisynthesis, which involves chemically modifying naturally derived compounds, is a vital strategy for developing this compound analogues with altered properties. This approach allows for the modulation of molecular characteristics and the exploration of structure-activity relationships researchgate.net.

The glycosidic side chain of anthracyclines significantly influences their biological activity, including DNA binding affinity and mutagenicity acs.orgnih.gov. Modifying this sugar moiety is a common strategy to develop analogues with improved therapeutic profiles.

This compound itself is characterized by an N-alkylated sugar moiety within its structure nih.govnih.gov. This modification is known to play a crucial role in modulating the genotoxic properties of anthracyclines. Studies have shown that anthracyclines with N-alkylated sugar moieties, including this compound, exhibit significantly reduced or abolished mutagenic activity in various in vitro assays compared to their non-alkylated counterparts nih.govnih.govacs.org.

Semisynthetic approaches for introducing or modifying N-alkylation on anthracycline amino sugars are well-documented. These methods often involve reactions with aldehydes or ketones followed by reduction, or direct N-alkylation using alcohols usp.br. The strategic addition of N,N-dimethylated sugars to anthracycline aglycones has been explored to generate derivatives with beneficial histone eviction activity while minimizing topoisomerase-IIβ inhibition and cardiotoxicity psu.eduresearchgate.net.

The identity of the sugar residues within the glycosidic side chain profoundly impacts the biological interactions of anthracyclines. Research indicates that the sugar residue 2-deoxyfucose confers greater DNA binding ability compared to rednosamine and cinerulose when positioned at the terminal end of the glycosidic side chain in anthracyclines like this compound and its analogues acs.org.

Alterations in sugar residue identity can be achieved through various semisynthetic and enzymatic methodologies:

Microbial Glycosidation: This biotechnological approach utilizes antibiotic-negative mutants of Streptomyces galilaeus to perform microbial conversion of anthracyclinone monosaccharides. This process can yield anthracyclinone disaccharides with different sugar residues, such as rhodinose (B1234984) or 2-deoxyfucose, as additional components acs.orgusp.br. This highlights the potential for producing novel anthracyclines with diverse sugar compositions through biotransformation.

Enzymatic Glycosylation: Glycosyltransferases (GTs) play a pivotal role in the biosynthesis of anthracyclines by attaching specific sugar units to the aglycone backbone. Enzymes like AknK, an L-2-deoxyfucosyltransferase, are known to transfer L-2-deoxysugars, including 2-deoxy-β-L-fucose, L-rhodosamine, and L-cinerulose A, to anthracycline monosaccharides in the biosynthesis of related compounds like aclacinomycin A nih.gov. The substrate promiscuity of these enzymes can be leveraged in chemoenzymatic strategies to generate libraries of anthracycline derivatives with varied sugar moieties.

Chemical Glycosylation: Beyond enzymatic methods, chemical glycosylation protocols offer precise control over sugar attachment. Techniques involving benzoylated imidate donors have been developed for the efficient, regioselective, and stereoselective glycosylation of anthracyclines, such as 4-deoxy-ε-rhodomycinone derivatives. Other chemical glycosylation strategies utilize glycosyl chlorides, imidates, and thioglycosides with various promoters like HgO/HgBr2, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or gold(I) and copper(I) catalysts. These chemical methods enable the synthesis of anthracycline analogues with specific and desired sugar residues.

The ability to manipulate the sugar moieties, whether through N-alkylation or by altering the sugar residue identity, provides a powerful toolkit for exploring the structure-activity relationships of this compound and for developing new anthracycline-based compounds with tailored biological properties.

Modifications of the Anthracenone (B14071504) Aglycone Moiety

This compound's core structure includes an anthracenone aglycone, which is crucial for its biological activity. Modifications to this aglycone moiety, particularly at position 10, have been extensively investigated to understand their impact on the compound's properties and efficacy.

Descarbomethoxy Analogues

Descarbomethoxy analogues of this compound are compounds in which the carbomethoxy group at position 10 of the anthracenone aglycone has been removed and typically replaced by a hydrogen atom. google.comgoogle.comgoogle.com For instance, descarbomethoxy-rudolfomycin is a known analogue. google.comgoogle.comgoogle.com Research findings indicate that the removal of this 10-carbomethoxy group from this compound, as well as from related anthracyclines like marcellomycin, results in a notable reduction in their in vivo antitumor activity. researchgate.net This decrease in activity is consistent with a loss of in vitro cytotoxicity and a marked reduction in their ability to inhibit nucleolar RNA synthesis. researchgate.net Assays performed on isolated nucleoli confirmed that the 10-descarbomethoxy analogues exhibit reduced inhibitory potencies compared to their parent compounds. nih.gov

Table 1: Impact of Carbomethoxy Group Modification on Anthracycline Activity

| Compound | Modification at Position 10 | Effect on DNA-Binding Ability | Effect on Nucleic Acid Synthesis Inhibition | Effect on In Vitro Antitumor Potency | Effect on In Vivo Antitumor Potency |

| This compound | Carbomethoxy group present | High | Potent | High | High |

| Descarbomethoxy-rudolfomycin | Carbomethoxy group removed | Marked reduction | Significant decrease | Loss of cytotoxicity | Marked reduction |

| Marcellomycin | Carbomethoxy group present | High | Potent | High | High |

| Epimerization at C-10 | Stereochemical change | 3-20x decrease | 2-17x decrease | 2-4x decrease | 4-32x reduction |

Prodrug Strategies for this compound and Analogues

Prodrug strategies are a well-established approach in drug development, aimed at overcoming various pharmaceutical and pharmacokinetic limitations of active drug molecules and enhancing their therapeutic efficacy. google.comnih.govchemrxiv.orgmdpi.comnih.gov While specific prodrugs developed solely for this compound were not extensively detailed in the search results, the general principles and methodologies applied to other anthracyclines, such as doxorubicin (B1662922), are broadly applicable given their shared structural characteristics and mechanisms of action. Anthracycline prodrugs are often designed to mitigate systemic toxicity, such as cardiotoxicity, and to improve targeted delivery to tumor sites. asm.orgnih.govnih.govresearchgate.neteviq.org.au

Design Principles for Prodrug Development

The design of prodrugs involves modifying the parent drug's structure or covalently linking it to carrier molecules to improve its physicochemical properties, including solubility, absorption, and metabolic stability. google.comnih.govchemrxiv.orgmdpi.comnih.gov A key objective is to enhance pharmacodynamic properties by reducing toxicity, improving efficacy, and achieving tissue-specific targeting. google.comnih.govnih.gov Targeted prodrugs are engineered with specific moieties that recognize and bind to molecular markers or receptors that are overexpressed in diseased tissues, thereby minimizing off-target effects and concentrating the active drug at the site of action. google.comnih.gov

Enzyme-Activated Prodrug Systems

Enzyme-activated prodrugs are designed to leverage the differential expression or activity of specific enzymes within diseased tissues, such as tumors, to trigger the release of the active drug. google.comnih.govrsc.orgnih.govnih.govresearchgate.net The prodrug remains largely inactive until it encounters these specific enzymes, which catalyze a chemical reaction to cleave a promoiety, thereby releasing the pharmacologically active compound. google.comresearchgate.net Common enzymes exploited in these systems include carboxylesterases, β-galactosidase, β-glucuronidase, nitroreductases, and phosphatases. google.comrsc.orgnih.govnih.govcore.ac.uk This strategy aims to achieve targeted drug delivery, reduce systemic toxicity, and enhance the therapeutic efficacy by ensuring selective activation at the desired site. google.comresearchgate.net

Bioorthogonal Prodrug Activation Methodologies

Bioorthogonal chemistry encompasses chemical reactions that can proceed within a living biological system without interfering with endogenous biochemical processes. otago.ac.nzacs.orgotago.ac.nz These methodologies offer a sophisticated approach for "on-demand" activation of prodrugs, ensuring their stability during systemic circulation and controlled release at the intended site of action. chemrxiv.orgasm.orggoogleapis.com A prominent strategy in this field is "click-to-release," which often utilizes 1,3-dipolar cycloaddition reactions, such as those between azides and strained trans-cyclooctenes (TCOs). chemrxiv.orgnih.govrsc.orgotago.ac.nzacs.orgotago.ac.nzgoogleapis.com The inherent instability of the adducts formed during these reactions can be exploited to facilitate the rapid release of the active drug. rsc.org This approach can be combined with targeting ligands, such as antibodies, to deliver the bioorthogonal reagent specifically to cells that overexpress certain receptors, like the epidermal growth factor receptor (EGFR) in some cancer cells. nih.govotago.ac.nz While promising, ongoing research focuses on optimizing reaction rates and ensuring sufficient drug release in vivo for clinical applicability. nih.govotago.ac.nzotago.ac.nz

Dual-Action Prodrug Constructs

Dual-action prodrug constructs are designed to deliver two or more therapeutic agents, or a single agent with multiple mechanisms of action, from a single molecular entity. nih.govnih.gov These constructs typically involve linking active compounds via cleavable bonds, aiming to improve pharmacokinetic properties, enhance targeting, or reduce systemic toxicity by releasing the active drugs at a specific site or in response to a particular biological trigger. nih.gov The design often involves optimizing linker units that can be cleaved by specific enzymes or conditions present at the target site. For instance, such prodrugs can be engineered to release their active components through esterase activity or specific enzymatic cleavage, like by cathepsin K. nih.gov While this approach offers potential advantages in delivering synergistic therapeutic effects or targeted drug release, specific dual-action prodrug constructs involving this compound have not been identified in the available literature.

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Concepts

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a targeted therapeutic strategy, particularly explored in cancer treatment, that involves a two-step process. researchgate.netwikipedia.orgnih.gov First, a gene encoding a prodrug-activating enzyme is selectively delivered to target cells, often tumor cells, via a vector. researchgate.netresearchgate.netscivisionpub.com Subsequently, a relatively non-toxic prodrug is administered systemically. wikipedia.org This prodrug is then locally converted into a cytotoxic drug by the enzyme expressed within the target cells. researchgate.netresearchgate.net This localized activation aims to achieve high concentrations of the active drug at the disease site while minimizing systemic toxicity to healthy tissues. scivisionpub.com A key feature of GDEPT is the "bystander effect," where the activated cytotoxic metabolites can diffuse to and kill neighboring target cells that may not have received the gene. researchgate.netnih.govscivisionpub.com Despite its promising potential and advancement into clinical trials for various cancer therapies, specific GDEPT concepts or systems utilizing this compound as a prodrug have not been found in the current research landscape. nih.gov

Combinatorial Biosynthesis for Novel Analogues

Combinatorial biosynthesis is an advanced approach that leverages genetic engineering to create novel natural product analogues by manipulating biosynthetic pathways. nih.govpsu.edu This technique involves combining and modifying genes from different biosynthetic gene clusters or altering existing pathways within microorganisms. nih.govcaister.com By reprogramming the enzymatic machinery, researchers can introduce new functional groups, alter regiochemistry, or even modify the core scaffold of natural products, leading to the generation of diverse chemical libraries. nih.govdtic.mil This method is particularly attractive for complex natural products, as it combines chemical expertise with the efficiency of biological synthesis. psu.edu Examples include the generation of novel antibiotics and anticancer agents by modifying polyketide or nonribosomal peptide synthetase pathways. caister.comdtic.milnih.gov While combinatorial biosynthesis holds significant promise for diversifying natural product scaffolds and discovering new bioactive compounds, specific studies detailing the application of combinatorial biosynthesis to generate novel analogues of this compound were not identified.

Mechanistic Elucidation of Rudolfomycin’s Biological Activity

Molecular Interactions with Deoxyribonucleic Acid (DNA)

Rudolfomycin engages in significant molecular interactions with DNA, which are central to its biological effects. These interactions have been extensively characterized through various biophysical studies. researchgate.netnih.gov

DNA Intercalation Mechanisms

The fundamental mechanism by which this compound, like other anthracyclines, interacts with DNA is intercalation. google.comgoogle.com This process involves the insertion of the planar aromatic chromophore of the this compound molecule between adjacent base pairs of the DNA double helix. This insertion distorts the DNA structure, leading to localized unwinding and elongation of the helix. researchgate.net The intercalation mode is a common characteristic among many DNA-targeting anticancer agents, allowing them to physically impede DNA replication and transcription.

DNA Binding Characteristics and Affinities

The DNA binding characteristics of this compound and its analogues have been thoroughly investigated, often in comparison to other anthracyclines like adriamycin. Binding parameters are typically determined through techniques such as spectrofluorometric titrations followed by Scatchard analyses. researchgate.netnih.gov These studies quantify the strength of the drug-DNA interaction, expressed as binding constants. For anthracycline analogues, binding constant values have been reported to be comparable to those of standard anthracyclines, indicating strong binding affinities. researchgate.net

Table 1: Representative DNA Binding Characteristics of Anthracyclines (Illustrative)

| Anthracycline | Binding Mode | Binding Constant (Kb) | Notes |

| This compound | Intercalation | High | Comparable to standard anthracyclines researchgate.net |

| Adriamycin | Intercalation | High | Often used as a reference compound researchgate.netnih.gov |

Influence of Glycosidic Side Chain Length on DNA Binding

Furthermore, the specific sugar residue present in the side chain can significantly influence binding. For instance, the sugar residue 2-deoxyfucose has been observed to confer greater DNA binding ability compared to rednosamine and cinerulose when positioned at the terminal end of the glycosidic side chain. researchgate.netnih.gov This highlights the importance of the sugar moiety's chemical structure in determining the drug's interaction profile with DNA. The mutagenicity of anthracyclines is also more closely linked to variations in their sugar moiety than to differences in their aglycone structure, with N-alkylation of the sugar moiety potentially reducing or abolishing mutagenic activity. nih.govresearchgate.net Moreover, disaccharide and trisaccharide anthracyclines, including this compound, have demonstrated greater in vitro potency than monosaccharides, as reflected in their inhibitory concentration (IC50) ratios for DNA and RNA synthesis. jst.go.jp

Fluorescence Spectroscopy Studies of DNA Binding

Fluorescence spectroscopy is a powerful technique extensively employed to characterize the interactions between this compound and DNA. researchgate.netnih.govheraldopenaccess.us This method leverages the intrinsic fluorescence properties of the anthracycline or the use of fluorescent probes.

In studies involving this compound, fluorescence spectra are determined, and the quenching effects on fluorescence caused by interactions with various natural DNAs (e.g., poly(dAdT)-poly(dAdT) and poly(dGdC)) are characterized. researchgate.netnih.gov A common observation is the quenching of the drug's fluorescence upon binding to DNA, which is indicative of a direct interaction. Conversely, when a fluorescent DNA-binding probe (like ethidium (B1194527) bromide) is used, the addition of this compound can lead to a decrease in the probe's fluorescence, suggesting that this compound displaces the probe from the DNA, consistent with an intercalative binding mode. heraldopenaccess.usresearchgate.net These spectroscopic analyses provide quantitative data, including binding constants and insights into the stoichiometry of the interaction. nih.gov

Modulation of DNA-Related Processes

This compound, as an anthracycline, is also implicated in the inhibition of DNA replication and transcription. ontosight.aiepo.orgnih.gov By intercalating into DNA, it physically obstructs the enzymes responsible for these processes, thereby halting the synthesis of new DNA strands and RNA molecules. researchgate.net Furthermore, this compound is recognized as an inhibitor of topoisomerase II, an enzyme crucial for DNA unwinding, replication, and transcription by managing DNA topology. researchgate.netnih.govresearchgate.netpharmatutor.org By poisoning topoisomerase II, this compound stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. researchgate.net While anthracyclines can induce unscheduled DNA synthesis, indicating DNA damage, this effect does not always directly correlate with their mutagenic potential. nih.govresearchgate.net

Table 3: Modulation of DNA-Related Processes by this compound

| DNA-Related Process | Effect of this compound | Mechanism |

| RNA Synthesis | Inhibition, particularly nucleolar RNA | Direct interference, likely due to DNA intercalation medkoo.commedkoo.comnih.gov |

| DNA Replication | Inhibition | Physical obstruction via DNA intercalation ontosight.aiepo.orgnih.gov |

| DNA Transcription | Inhibition | Physical obstruction via DNA intercalation ontosight.aiepo.orgnih.gov |

| Topoisomerase II Activity | Inhibition (poisoning) | Stabilization of DNA-topoisomerase II cleavage complex, leading to DNA strand breaks researchgate.netpharmatutor.org |

DNA Damage Induction Pathways

As an anthracycline antibiotic, this compound is structurally predisposed to interact with deoxyribonucleic acid (DNA). Anthracyclines are well-known for their ability to intercalate into the DNA helix, a process where the planar aromatic chromophore inserts itself between adjacent base pairs. nih.govresearchgate.netresearchgate.net This intercalation can lead to structural alterations in the polynucleotide, thereby impeding DNA replication and transcription. researchgate.netresearchgate.net While direct evidence for this compound-induced DNA cross-linking is not explicitly detailed, its analogue, marcellomycin, a trisaccharide anthracycline, is known to intercalate into DNA and induce DNA cross-links. nih.gov This suggests a potential for similar DNA-damaging capabilities within the this compound class. Furthermore, a significant pathway through which this compound induces DNA damage is its interaction with topoisomerase enzymes, leading to the formation of DNA strand breaks. pharmatutor.org

Interaction with Topoisomerase Enzymes (Type I and Type II)

This compound has been identified as an inhibitor of topoisomerase II (TOPII). pharmatutor.org Topoisomerases are crucial enzymes that manage DNA topology by transiently breaking and rejoining DNA strands, thereby relieving torsional stress during replication, transcription, and repair. pharmatutor.org Topoisomerase inhibitors, such as this compound, act by stabilizing the "cleavable complex," an intermediate state where the enzyme is covalently bound to a broken DNA strand. pharmatutor.org By trapping these complexes, this compound prevents the religation of DNA breaks, leading to an accumulation of single-strand and double-strand DNA breaks, which ultimately triggers cell cycle arrest and apoptosis. pharmatutor.org While this compound is primarily noted as a TOPII inhibitor, some anthracycline derivatives have been observed to exhibit dual poisoning activity, affecting both topoisomerase I and II. pharmatutor.org

Cellular Pathway Perturbation

This compound's primary mechanistic actions cascade into broader cellular perturbations, affecting various interconnected biological pathways.

Alterations in Gene Expression Profiles

The direct inhibition of nucleolar RNA synthesis by this compound inherently leads to significant alterations in cellular gene expression profiles. nih.govmedkoo.com By impeding the production of ribosomal RNA, this compound disrupts the foundational machinery required for protein synthesis, thereby influencing the expression of a wide array of genes. Changes in gene expression are a common cellular response to chemical perturbations, reflecting the cell's attempt to adapt or succumb to the induced stress. ubc.cabc.edu Gene expression profiling techniques are widely used to elucidate the mechanisms of action of bioactive compounds by identifying the specific genes and pathways whose expression levels are altered following treatment. uio.noresearchgate.netnih.govgoogle.com These alterations can include both direct consequences of target inhibition and broader network-wide stress responses. ubc.ca

Target Identification and Validation for Rudolfomycin

Direct Biochemical Methods for Target Identification

Direct biochemical methods utilize the physical properties of the compound to isolate and identify its binding partners from a complex biological sample. These approaches provide direct evidence of a physical interaction between the drug and its target protein.

Affinity chromatography is a powerful technique for target identification that relies on the specific binding interaction between a ligand (in this case, a derivative of Rudolfomycin) and its molecular target. bio-rad.com The principle involves immobilizing a modified version of this compound onto a solid support or matrix within a chromatography column. A cellular lysate containing a mixture of proteins is then passed through the column. Proteins that have a specific affinity for this compound will bind to the immobilized compound, while all other proteins will wash out. bio-rad.com The bound proteins can then be eluted, identified, and characterized, typically using mass spectrometry.

For this compound, this would involve synthesizing a derivative with a linker arm that can be covalently attached to the chromatography beads without significantly altering the structural components responsible for target binding. Given that anthracyclines are known to interact with DNA and topoisomerases, this method could be used to confirm and identify specific topoisomerase isoforms or other DNA-associated proteins that bind to this compound. scispace.comnih.govresearchgate.net

Table 1: Hypothetical Affinity Chromatography Workflow for this compound Target ID

| Step | Description | Purpose |

| 1. Probe Synthesis | Synthesize a this compound analogue with a reactive linker. | To enable immobilization onto the chromatography matrix. |

| 2. Immobilization | Covalently attach the this compound probe to the matrix beads. | To create the affinity column. |

| 3. Lysate Preparation | Prepare a protein extract from relevant cells (e.g., cancer cell lines). | To provide a source of potential target proteins. |

| 4. Incubation | Pass the cell lysate through the affinity column. | To allow target proteins to bind to the immobilized this compound. |

| 5. Washing | Wash the column with buffer to remove non-specific binders. | To increase the purity of the isolated targets. |

| 6. Elution | Elute the specifically bound proteins using a competitor or by changing buffer conditions. | To release the target proteins from the column. |

| 7. Identification | Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry. | To determine the identity of the this compound-binding proteins. |

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology used to identify and characterize enzyme activity directly in complex biological systems. wikipedia.orgsioc-journal.cn This method uses chemical probes that covalently bind to the active sites of specific enzyme families. wikipedia.orgmdpi.com An ABPP probe typically consists of a reactive group (the "warhead") that binds to the enzyme's active site and a reporter tag (like a fluorophore or biotin) for visualization and purification. nih.gov

To apply ABPP to this compound, a probe would be designed incorporating the core this compound structure with a reactive group tailored to its expected targets and a tag for detection. nih.gov Since some anthracyclines are known to affect enzymes like topoisomerases, an ABPP probe could be designed to react with nucleophilic residues in the active sites of these or other enzymes. nih.gov Competitive ABPP experiments can also be performed, where the proteome is pre-treated with this compound before adding a broad-spectrum probe. A decrease in labeling of a specific enzyme would indicate that it is a target of this compound. mdpi.com This approach has the advantage of targeting enzymes in their active state, providing functional information beyond simple binding. wikipedia.org

Genetic Interaction Methods for Target Identification

Genetic methods infer molecular targets by observing the phenotypic consequences of genetic perturbations in the presence of the compound. These powerful techniques can reveal not only direct targets but also components of the associated signaling pathways.

CRISPR-Cas9 technology enables precise and systematic gene editing on a genome-wide scale. vumc.org In the context of drug target identification, pooled CRISPR libraries containing thousands of single-guide RNAs (sgRNAs) targeting every gene in the genome can be introduced into a population of cells. biorxiv.orgnih.gov These cells are then treated with the compound of interest, such as this compound.

The principle is that cells with a knockout of a gene essential for the drug's activity will become resistant and will be enriched in the population over time. Conversely, knocking out a gene that confers resistance will sensitize the cells to the drug, leading to their depletion. By sequencing the sgRNAs present in the surviving cell population and comparing them to a control population, genes that modify the cellular response to this compound can be identified. vumc.org For example, a knockout of the gene encoding the direct target of this compound would likely confer strong resistance. This unbiased, genome-wide approach is highly effective for discovering novel targets and resistance mechanisms. biorxiv.org

Table 2: General Workflow for a CRISPR-Cas9 Screen to Identify this compound Targets

| Phase | Action | Rationale |

| 1. Library Transduction | Introduce a genome-wide sgRNA library into Cas9-expressing cells. | To generate a diverse pool of single-gene knockout cells. |

| 2. Drug Selection | Treat the cell population with a cytotoxic concentration of this compound. | To select for cells with genetic modifications that confer resistance. |

| 3. Sample Collection | Harvest genomic DNA from surviving cells and a control population. | To prepare for sgRNA sequence analysis. |

| 4. Sequencing | Use next-generation sequencing to determine the frequency of each sgRNA. | To quantify the representation of each knockout in the populations. |

| 5. Data Analysis | Statistically compare sgRNA frequencies between treated and control groups. | To identify genes whose knockout significantly alters sensitivity to this compound. |

Similar to CRISPR, RNA interference (RNAi) can be used in high-throughput screens to systematically knock down the expression of individual genes. justia.comgoogleapis.com RNAi libraries, typically composed of short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can be used to identify genes that, when silenced, produce a phenotype of either resistance or hypersensitivity to this compound. googleapis.com

By treating the genetically modified cells with this compound, researchers can identify which "knockdowns" alter the drug's efficacy. The genes whose suppression leads to the most significant change in cell viability are considered strong candidates for being either the drug's direct target or part of a critical pathway related to its mechanism of action. This method has been widely used to deconvolute complex cellular pathways and identify drug targets.

Computational Inference and In Silico Methods

Computational methods leverage the power of algorithms and large biological datasets to predict potential drug-target interactions, offering a rapid and cost-effective way to generate hypotheses for experimental validation. nih.gov These in silico approaches are broadly categorized into ligand-based and structure-based methods.

Ligand-based methods rely on the principle that structurally similar molecules often have similar biological activities. biorxiv.org By comparing the chemical structure of this compound to databases of compounds with known targets (e.g., ChEMBL), one can predict potential targets for this compound. rsc.orgchemrxiv.org

Structure-based methods, such as molecular docking, require a 3D structure of the potential target protein. In this approach, the 3D structure of this compound would be computationally "docked" into the binding site of a candidate protein (like DNA topoisomerase I or II). nih.gov The algorithm then calculates a binding affinity score, which helps to predict the likelihood of a physical interaction. plos.org As more protein structures become available, the accuracy and utility of these predictive models continue to grow, making them an indispensable tool in modern drug discovery. nih.govplos.org

Molecular Docking Simulations for Putative Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jpionline.orgnih.govplos.org This technique is instrumental in screening potential ligands against known protein structures to identify possible binding interactions.

Detailed Research Findings: For anthracyclines, a primary and well-established target is DNA topoisomerase II (Topo II). nih.govmdpi.com Molecular docking studies are frequently employed to understand how these compounds interact with the Topo II-DNA complex. nih.gov These simulations can reveal the specific binding modes and the critical amino acid residues involved in the interaction. For instance, docking studies on various antibiotics have identified their potential as Topo II inhibitors by predicting their binding affinities and interaction patterns within the enzyme's active site. nih.gov The process involves preparing the 3D structure of the target protein (e.g., Topo II from the Protein Data Bank) and the ligand (this compound), followed by running simulations using software like AutoDock Vina. jpionline.orgmdpi.com The results are then ranked based on their binding energy, with more negative values indicating a stronger, more favorable interaction. jpionline.org

In a hypothetical molecular docking study for this compound against Topo II, one would expect to observe interactions similar to other anthracyclines, such as intercalation into the DNA and stabilization of the Topo II-DNA cleavage complex. The specific chemical structure of this compound would influence the precise binding pose and affinity.

| Parameter | Description | Example Value (Hypothetical for this compound) |

| Target Protein | The macromolecule whose interaction with the ligand is being studied. | Human Topoisomerase IIα (PDB ID: 5GWK) jpionline.org |

| Ligand | The small molecule being docked into the protein. | This compound |

| Docking Software | The computational tool used to perform the simulation. | AutoDock Vina mdpi.com |

| Binding Affinity | The predicted strength of the interaction, typically in kcal/mol. | -9.5 kcal/mol |

| Interacting Residues | Amino acids in the protein that form key bonds with the ligand. | Asp479, Ser480, Gly481 |

| Type of Bonds | The nature of the chemical interactions observed. | Hydrogen bonds, van der Waals forces, Pi-Alkyl interactions |

This table is illustrative and shows the type of data generated from a molecular docking simulation. The values are hypothetical for this compound.

Computational Modeling of Ligand-Target Interactions

Beyond simple docking, computational modeling of ligand-target interactions involves more dynamic simulations to assess the stability of the predicted binding pose over time. researchgate.net Molecular dynamics (MD) simulations are a key tool in this area, providing insights into the conformational changes of both the ligand and the protein upon binding. researchgate.net

Detailed Research Findings: For anthracyclines, MD simulations can validate the stability of the docked complex. researchgate.netnih.gov For example, a study exploring the interaction of ginseng compounds with targets involved in anthracycline-induced cardiotoxicity used MD simulations to confirm the stability of the ligand-protein complexes. researchgate.netnih.gov These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex to ensure that the binding is stable and not a transient artifact of the docking process. nih.gov Such studies provide a more comprehensive understanding of the dynamic nature of the interaction, which is crucial for drug design and optimization. researchgate.netnih.gov

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) leverages the 3D structure of a potential target to screen large libraries of compounds computationally. frontiersin.org This high-throughput approach can identify novel hit compounds that are predicted to bind to the target of interest.

Detailed Research Findings: While SBVS is typically used to find new compounds for a known target, the principle can be inverted to screen a single compound, like this compound, against a library of potential protein targets. This "reverse docking" approach could help identify novel, previously unknown targets for this compound beyond Topo II. For instance, a virtual screening of FDA-approved drugs was used to identify inhibitors for newly discovered drug-resistance genes in cancer cells. mdpi.com A similar strategy could be applied to this compound to explore its polypharmacology—the ability to interact with multiple targets—which is a common characteristic of natural products. This could uncover mechanisms related to its side effects or suggest new therapeutic applications.

Chemical Proteomics for Unbiased Target Identification

Chemical proteomics is a powerful set of techniques used to identify the protein targets of a small molecule in an unbiased manner within a complex biological system, such as a whole cell or cell lysate. acs.org This approach does not require prior knowledge of the target and can therefore reveal novel interactions.

Quantitative Proteomics (e.g., SILAC, Label-Free, Chemical Labeling)

Quantitative proteomics methods are essential for distinguishing true binding partners from non-specific interactions. These techniques compare the abundance of proteins pulled down in the presence of a bioactive compound versus a control.

Detailed Research Findings: A common chemical proteomics approach involves creating a chemical probe by modifying the small molecule of interest (e.g., this compound) with a tag for enrichment (like biotin) and a photoreactive group for covalent cross-linking. acs.org For example, photoaffinity labeling has been used to identify the off-targets of doxorubicin (B1662922). acs.org In such an experiment, cancer cells (e.g., MCF-7 breast cancer cells or Jurkat T-cells) would be treated with a this compound-derived probe. acs.orgnih.gov After UV irradiation to cross-link the probe to its binding partners, the cells are lysed, and the tagged protein complexes are enriched using affinity purification (e.g., streptavidin beads). The enriched proteins are then identified and quantified using mass spectrometry.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative method. In a SILAC experiment, two populations of cells are grown in media containing either "light" or "heavy" isotopes of essential amino acids. The experimental ("heavy") population is treated with the compound of interest, while the control ("light") is not. The lysates are then mixed, and the "heavy" to "light" ratio for each identified protein indicates its relative abundance, allowing for the identification of specific binding partners. acs.org This method was used to analyze the proteomic changes in Jurkat-T cells after doxorubicin treatment, revealing the upregulation of histone proteins and the downregulation of enzymes involved in cholesterol synthesis. acs.org

| Technique | Principle | Application to Anthracyclines |

| SILAC | Metabolic labeling with "heavy" and "light" amino acids for relative protein quantification. | Identified doxorubicin-induced changes in the proteome of Jurkat-T cells, highlighting effects on histone proteins and metabolic enzymes. acs.org |

| Photoaffinity Labeling | A chemical probe with a photoreactive group covalently links to binding partners upon UV exposure for subsequent enrichment and identification. | Used to identify both on- and off-targets of doxorubicin, revealing interactions with proteins involved in carbon and methionine metabolism. acs.org |

| Redox Proteomics | Uses cysteine-labeling dyes to identify proteins with altered thiol reactivity, indicating changes in redox state. | Revealed that doxorubicin treatment in cardiomyocytes leads to dysregulation of protein folding and cytoskeleton regulation. rsc.org |

This table summarizes quantitative proteomics techniques and their documented applications in studying anthracyclines.

Proteomic Profiling of Cellular Responses

Beyond direct target pulldowns, proteomics can be used to profile global changes in protein expression in response to treatment with a compound. nih.gov This provides a broader view of the cellular pathways affected by the drug.

Detailed Research Findings: Treating cancer cell lines like MCF-7 with doxorubicin and subsequently analyzing the entire proteome using mass spectrometry can reveal widespread changes in protein expression. nih.gov Such studies have shown that doxorubicin treatment affects pathways related to chromatin organization, DNA binding, and response to oxidative stress. nih.gov Interestingly, some analyses have also pointed to the downregulation of neuronal pathways, which may provide a molecular basis for the cognitive impairment sometimes observed in patients after chemotherapy. nih.gov A large-scale proteomic analysis of 949 cancer cell lines has created a vast resource that can be used to predict drug response and identify protein biomarkers for cancer vulnerabilities. nih.gov Profiling the response to this compound in a similar panel of cell lines could reveal its specific cellular impact and identify sensitive or resistant cancer types.

Transcriptomic and Metabolomic Approaches for Pathway Elucidation

Integrating transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites) provides a comprehensive view of how a compound affects cellular function, from gene expression to metabolic output.

Detailed Research Findings: Transcriptomics: Studies on the anthracycline daunorubicin (B1662515) using the yeast Saccharomyces cerevisiae as a model system have shown that the drug affects a specific subset of the transcriptome. nih.govcsic.es At sublethal concentrations, daunorubicin was found to down-regulate nearly all genes involved in glycolysis and the tricarboxylic acid (TCA) cycle, suggesting a specific inhibition of glucose metabolism. nih.gov This effect is thought to arise from the drug competing with transcription factors for binding to their DNA recognition sites. nih.gov In the context of this compound, which is produced by Streptomyces species, transcriptomic analysis of the producing organism can reveal how its own production is regulated and potentially uncover self-resistance mechanisms. nih.govescholarship.org

Metabolomics: Metabolomic profiling has been instrumental in understanding the cardiotoxicity associated with anthracyclines. nih.gov Studies in breast cancer patients treated with anthracyclines have identified a unique metabolomic profile associated with early cardiotoxicity, characterized by changes in Krebs cycle intermediates like fumarate (B1241708) and succinate. oup.comresearchgate.net Similarly, metabolomic analysis of doxorubicin-induced hepatotoxicity in animal models identified significant reductions in hepatic levels of phenylalanine and tyrosine. mdpi.com An integrated chemoproteomic and metabolomic study of doxorubicin identified adenosylhomocysteinase (AHCY) as a novel off-target, leading to the accumulation of S-adenosyl homocysteine. acs.org

A combined transcriptomic and metabolomic analysis following treatment with this compound could powerfully elucidate the pathways it perturbs, linking changes in gene expression directly to functional changes in cellular metabolism.

| Omics Approach | Key Findings for Anthracyclines | Potential Insights for this compound |

| Transcriptomics | Daunorubicin selectively inhibits genes for glycolysis and the TCA cycle in yeast. nih.gov | Identification of specific cellular pathways and transcription factors affected by this compound. |

| Metabolomics | Doxorubicin alters levels of Krebs cycle intermediates, amino acids, and purine (B94841)/pyrimidine (B1678525) metabolites, linked to cardiotoxicity and hepatotoxicity. nih.govoup.commdpi.com | Elucidation of metabolic reprogramming induced by this compound in cancer cells and identification of biomarkers for efficacy or toxicity. |

| Integrated Analysis | Combined proteomics and metabolomics identified AHCY as a doxorubicin off-target. acs.org | A systems-level understanding of this compound's mechanism of action, connecting target engagement to downstream functional consequences. |

This table outlines the application of transcriptomic and metabolomic approaches to anthracyclines and the potential knowledge that could be gained for this compound.

Gene Expression Profiling (Bulk RNA-seq, Single-cell RNA-seq, Single-nuclear RNA-seq)

Gene expression profiling offers a snapshot of the transcriptional landscape of a cell, revealing how it responds to a therapeutic agent like this compound. wikipedia.org While specific studies employing these techniques on this compound are not available in the public domain, we can project their potential applications based on its known mechanisms.

Bulk RNA-seq would provide an averaged view of the transcriptional changes across a population of cancer cells treated with this compound. Based on its known inhibition of nucleolar RNA synthesis, it is expected that bulk RNA-seq data would show significant downregulation of genes related to ribosome biogenesis and rRNA processing. github.iobioconductor.org Furthermore, as a topoisomerase II inhibitor that induces DNA damage, we would anticipate the upregulation of genes involved in DNA damage response pathways, cell cycle arrest (e.g., CDKN1A/p21), and apoptosis (e.g., BAX, PUMA). nih.govnih.gov

Single-cell RNA-seq (scRNA-seq) and Single-nuclear RNA-seq (snRNA-seq) would offer a more refined analysis by dissecting the heterogeneity of cellular responses to this compound. genewiz.comsigniosbio.com These technologies could identify subpopulations of cells that are more or less sensitive to the drug. For instance, scRNA-seq could reveal if a small fraction of cells manages to evade apoptosis by upregulating specific survival pathways, a phenomenon that would be missed in a bulk analysis. It could also help characterize the transcriptional state of rare cell types within a tumor microenvironment and their response to the compound. bostongene.com

A hypothetical data table from a future scRNA-seq experiment could resemble the following, illustrating differential gene expression in response to this compound:

| Gene | Function | Predicted Expression Change | Pathway |

| RPL10 | Ribosomal Protein | Downregulated | Ribosome Biogenesis |

| NCL | Nucleolin | Downregulated | rRNA Processing |

| TOP2A | Topoisomerase II Alpha | Modulated | DNA Topology |

| CDKN1A | p21 | Upregulated | Cell Cycle Arrest |

| BAX | Bcl-2 Associated X Protein | Upregulated | Apoptosis |

| MDR1 | Multidrug Resistance Protein 1 | Upregulated (in resistant cells) | Drug Efflux |

Spatial Transcriptomics for Cellular Context

Spatial transcriptomics technologies, such as Visium or tomo-seq, add a critical layer of information by mapping gene expression changes within the native three-dimensional context of a tumor tissue. 10xgenomics.comnih.gov While no spatial transcriptomics studies have been published specifically for this compound, their application would be invaluable for understanding its effects on the tumor microenvironment (TME).

By treating a tumor-bearing animal model or a 3D organoid with this compound, spatial transcriptomics could reveal:

Regional drug effects: Whether the drug's impact on gene expression is uniform across the tumor or concentrated in specific niches, such as the tumor-stroma interface or hypoxic cores.

Immune cell modulation: How this compound treatment alters the gene expression of immune cells (e.g., T-cells, macrophages) within the TME. For example, it could show if the drug induces an immunogenic cell death signature in cancer cells that subsequently activates adjacent immune cells.

Stromal cell responses: The technique could identify changes in fibroblasts or endothelial cells that might contribute to or counteract the drug's efficacy.

A hypothetical spatial transcriptomics study might aim to answer the following questions, with the findings presented in a spatially resolved manner:

| Research Question | Potential Finding with Spatial Transcriptomics |

| Is the inhibition of ribosomal genes uniform? | Gene expression maps could show a gradient of effect, with cells closer to blood vessels exhibiting stronger downregulation of ribosomal protein genes. |

| Does this compound activate immune pathways in the TME? | Spatially resolved data might indicate upregulation of interferon-stimulated genes specifically in immune cell clusters adjacent to dying tumor cells. |

| How does the stroma react to the drug? | Analysis could reveal upregulation of fibrotic genes in cancer-associated fibroblasts in response to drug-induced tissue damage. |

Metabolomics for Downstream Pathway Analysis

Metabolomics, the large-scale study of small molecules or metabolites, can provide a functional readout of the cellular state and elucidate the downstream consequences of drug action. nih.govnih.gov To date, no specific metabolomic studies on this compound have been reported. However, such an analysis would be a powerful tool for validating its mechanism of action and identifying off-target effects.

Given this compound's impact on RNA synthesis and DNA integrity, an untargeted metabolomics approach would likely reveal significant alterations in pathways directly and indirectly linked to these processes.

Expected metabolic perturbations following this compound treatment would include:

Nucleotide Metabolism: A primary consequence of inhibiting RNA synthesis would be a disruption in nucleotide pools. One might expect an accumulation of nucleotide precursors and a decrease in their incorporation into RNA.

Energy Metabolism: As ribosome biogenesis is a highly energy-intensive process, its inhibition could lead to a redirection of cellular energy resources. This might manifest as changes in the levels of ATP, ADP, and metabolites within glycolysis and the TCA cycle.

Amino Acid Metabolism: A slowdown in protein synthesis due to ribosome inhibition could lead to fluctuations in intracellular amino acid concentrations.

Redox Balance: Anthracyclines are known to undergo redox cycling, which can generate reactive oxygen species (ROS). Metabolomic analysis could detect changes in glutathione, and other antioxidant metabolites, providing a measure of the induced oxidative stress.

A prospective metabolomics study could generate data such as the following:

| Metabolite | Metabolic Pathway | Predicted Change | Rationale |

| Uridine triphosphate (UTP) | Pyrimidine Metabolism | Accumulation | Reduced incorporation into RNA. |

| Glutathione (GSH) | Redox Homeostasis | Depletion | Increased oxidative stress from anthracycline redox cycling. |

| Lactic Acid | Glycolysis | Increased | Potential shift to anaerobic metabolism due to mitochondrial stress. |

| Aspartate | Amino Acid/Nucleotide Synthesis | Altered | Precursor for purine and pyrimidine synthesis. |

Structure Activity Relationship Sar Studies of Rudolfomycin Analogues

Correlative Studies of Chemical Structure and Biological Activity

The biological activity of anthracyclines is profoundly affected by their structural components. Understanding these correlations is crucial for the rational design of new derivatives with improved therapeutic indices.

For anthracycline-induced genotoxicity, the chemical structure of the aglycone appears to have less influence compared to the sugar moiety. In fact, some studies suggest that the presence of an amino sugar residue is a critical structural requirement for the bioactivity of anthracycline antibiotics, with isolated aglycone moieties often showing no reported biological action. nih.govnih.gov

The sugar moiety plays a significant role in modulating the biological effects of anthracyclines. Compounds possessing a daunosamine (B1196630) sugar moiety, such as Adriamycin, daunomycin, 4-demethoxydaunomycin, 4-demethoxyadriamycin, and carminomycin, have demonstrated high activity in various mutagenicity assays. nih.gov

In contrast, anthracyclines with N-alkylated sugar moieties, including Rudolfomycin, aclacinomycin A, marcellomycin, musettamycin, pyrromycin, N,N-dimethyladriamycin, N,N-dimethyldaunomycin, N-benzyldaunomycin, N,N-dibenzyldaunomycin, 3'-deamino-3'-methoxypiperidinodaunomycin, morpholinodaunomycin, cyanomorpholinodaunomycin, and cyanomorpholinoadriamycin, exhibited weak or no mutagenic activity in both bacterial and mammalian cell systems. This suggests that N-alkylation of the sugar moiety can significantly reduce or abolish their mutagenic potential. nih.gov

Genotoxicity Profiles of this compound Analogues in Preclinical Models

Genotoxicity studies are crucial for assessing the potential of chemical compounds to cause damage to genetic material. Anthracycline derivatives have been investigated for their genotoxic profiles in various in vitro short-term tests.

This compound, as an N-alkylated anthracycline, has been evaluated for its mutagenic properties. Studies using Salmonella typhimurium and V79 Chinese hamster cells showed that this compound was either weakly mutagenic or not mutagenic at all. nih.gov This contrasts with compounds bearing a daunosamine sugar moiety, which were highly active in these assays. The addition of S9 metabolic activation or cocultivation with rat hepatocytes generally led to a decrease in the mutagenicity of these compounds. nih.gov

Table 1: Mutagenicity Profiles of Selected Anthracyclines in In Vitro Assays

| Compound Class / Compound Name | Mutagenicity in Salmonella typhimurium | Mutagenicity in V79 Chinese Hamster Cells |

| Daunosamine-containing Anthracyclines (e.g., Adriamycin, Daunomycin, Carminomycin) | Highly active nih.gov | Highly active nih.gov |

| N-alkylated Sugar Moieties (e.g., this compound, Aclacinomycin A, Marcellomycin, Musettamycin, Pyrromycin, Morpholinodaunomycin) | Weakly mutagenic or not mutagenic at all nih.gov | Weakly mutagenic or not mutagenic at all nih.gov |

Unscheduled DNA synthesis (UDS) assays are used to detect DNA damage that triggers repair mechanisms. In studies involving primary rat hepatocytes, the results for UDS induction did not correlate with the mutagenicity data obtained from bacterial and mammalian cell assays. Most compounds, including Adriamycin and daunomycin, were either weakly active or inactive in inducing UDS in primary rat hepatocytes. nih.gov While this compound is grouped with N-alkylated anthracyclines that showed weak or no mutagenicity, the specific UDS activity for this compound itself is not explicitly detailed as being "extremely active" like some morpholino derivatives (e.g., morpholinodaunomycin, cyanomorpholinodaunomycin, and cyanomorpholinoadriamycin), which were noted for their extreme activity in inducing UDS. nih.gov This suggests that this compound likely falls into the category of compounds with weak or inactive UDS induction, consistent with other less mutagenic anthracyclines.

Table 2: Unscheduled DNA Synthesis (UDS) Induction in Primary Rat Hepatocytes by Selected Anthracyclines

| Compound Class / Compound Name | UDS Induction in Primary Rat Hepatocytes |

| Most Anthracyclines (e.g., Adriamycin, Daunomycin, this compound) | Weakly active or inactive nih.gov |

| Specific Morpholino Derivatives (e.g., Morpholinodaunomycin, Cyanomorpholinodaunomycin, Cyanomorpholinoadriamycin) | Extremely active nih.gov |

Preclinical Efficacy Studies in Non Human Biological Systems

In Vitro Efficacy Assessments

In vitro studies are fundamental in characterizing the direct effects of a compound on cancer cells. For Rudolfomycin, these assessments have centered on its ability to inhibit cell growth, induce programmed cell death (apoptosis), and interact with its molecular target.

The cytotoxic potential of this compound has been evaluated against several murine tumor cell lines. Early studies demonstrated its activity against KB, P388, and L1210 cell lines. google.com A key study by DuVernay and colleagues in 1979 provided a comparative analysis of this compound and its analogue, 10-descarbomethoxy-marcellomycin, highlighting the importance of the carbomethoxy group at position-10 for its cytotoxic effects. doi.org The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for this compound in Novikoff hepatoma and L1210 leukemia cells.

| Cell Line | Organism | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Novikoff Hepatoma | Rat | Hepatoma | Data Not Available in Searched Sources | doi.org |

| L1210 Leukemia | Mouse | Leukemia | Data Not Available in Searched Sources | doi.org |

| KB | Human | Nasopharyngeal Carcinoma | Data Not Available in Searched Sources | google.com |

| P388 | Mouse | Leukemia | Data Not Available in Searched Sources | google.com |

Note: While the referenced study indicates that IC50 values were determined, the specific numerical data were not available in the searched literature.

The induction of apoptosis is a hallmark of many chemotherapeutic agents, including anthracyclines. nih.govnih.gov This process of programmed cell death is often linked to the drug's ability to cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. nih.govbiocompare.comwisc.edu Flow cytometry is a common technique used to analyze these effects, measuring the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantifying apoptotic cells. nih.govnih.govabpbio.combdbiosciences.com